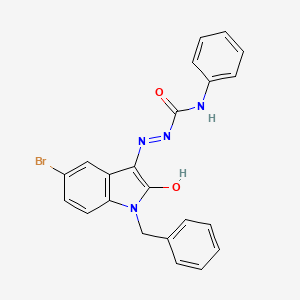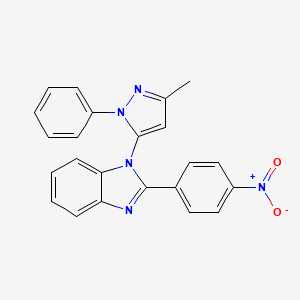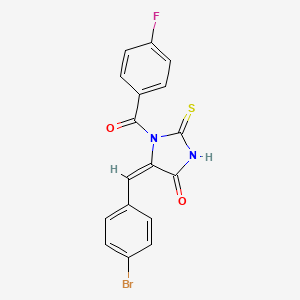![molecular formula C21H25NO6S B3452820 [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3452820.png)
[4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate
Overview
Description
[4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate: is a synthetic organic compound characterized by its complex structure, which includes a butanoyl group, a methoxyphenyl group, and a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of the Butanoyl Group: This can be achieved through the reaction of butanoic acid with an appropriate reagent such as thionyl chloride to form butanoyl chloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Sulfonylation: The sulfonylamino group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Esterification: Finally, the esterification reaction is carried out to form the butanoate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Electronics: It can be used in the production of electronic materials, such as conductive polymers and semiconductors.
Mechanism of Action
The mechanism by which [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, leading to changes in cellular processes.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.
Dichloroaniline: An aniline derivative with similar aromatic properties.
Uniqueness:
Structural Complexity: [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate has a more complex structure compared to similar compounds, providing unique chemical properties.
Functional Diversity: The presence of multiple functional groups (butanoyl, methoxyphenyl, sulfonylamino) allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
[4-[butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-4-6-20(23)22(29(25,26)19-14-12-17(27-3)13-15-19)16-8-10-18(11-9-16)28-21(24)7-5-2/h8-15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQPECIPUFUMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-BROMO-2-HYDROXY-N'-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B3452742.png)
![2-{3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452762.png)

![4-[(phenylsulfonyl)amino]-1-naphthyl benzoate](/img/structure/B3452781.png)
![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate](/img/structure/B3452796.png)
![[2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate](/img/structure/B3452798.png)
![4-[N-(Naphthalene-2-sulfonyl)butanamido]phenyl butanoate](/img/structure/B3452808.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3452811.png)
![[4-[Benzoyl-(4-methoxyphenyl)sulfonylamino]phenyl] benzoate](/img/structure/B3452813.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B3452822.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B3452847.png)

![N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B3452857.png)
